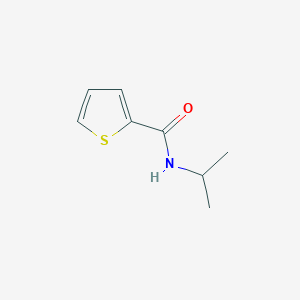

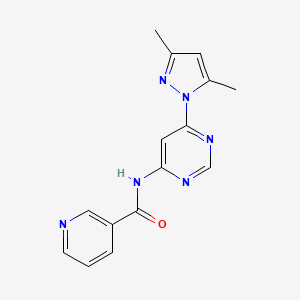

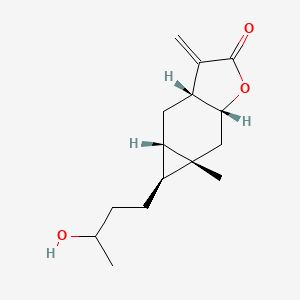

![molecular formula C10H8Cl2N4OS2 B2578306 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 481691-44-5](/img/structure/B2578306.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a novel compound that has been studied for its urease inhibitor activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves a condensation reaction between an appropriate mixture of amine, aldehyde, and thioglycolic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiadiazole ring connected to an acetamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

The compound has been evaluated in vitro for its urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .科学的研究の応用

Exploration in Heterocyclic Chemistry

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide belongs to a class of compounds that have drawn interest due to their heterocyclic structure, which is a cornerstone in medicinal chemistry for its potential in drug development. The presence of the 1,3,4-thiadiazole moiety, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, suggests this compound might exhibit a wide range of biological activities. Heterocyclic compounds like this are the nucleus of many drugs due to their significant pharmacological properties, which can include antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities among others. The development of drugs often involves the synthesis of hybrid molecules, combining different moieties to create compounds with interesting biological profiles (Mishra et al., 2015).

Potential in Cancer Research

Research into thiophene analogues, which are structurally related to this compound, has shown that replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. This approach has been applied to the synthesis of thiophene analogues of known carcinogens to evaluate their potential carcinogenicity. Although the study focused on thiophene analogues, it underscores the broader principle that minor modifications to heterocyclic compounds can significantly alter their biological activity and potential applications in cancer research (Ashby et al., 1978).

Antimicrobial and Antifungal Potentials

The antimicrobial and antifungal activities of thiadiazole derivatives, including compounds similar to this compound, have been widely documented. These activities make such compounds valuable in the development of new antimicrobial and antifungal agents. The specific mechanisms through which these compounds exert their effects can vary, including disrupting microbial cell walls, inhibiting critical enzymes, or interfering with DNA replication (Alam, 2018).

Environmental Impact Studies

In addition to direct pharmacological applications, compounds with the 1,3,4-thiadiazole structure could also be significant in environmental studies, particularly in understanding the fate and toxicity of sulfur-containing heterocyclic compounds in aquatic and terrestrial ecosystems. The environmental persistence, bioaccumulation potential, and toxicity effects on non-target organisms of such compounds are critical areas of research that help in assessing their environmental impact and safety profile (Zuanazzi et al., 2020).

作用機序

Target of Action

The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound this compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produces ammonia from urea . This inhibition leads to a decrease in the production of ammonia, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by this compound results in a decrease in the production of ammonia . This can lead to a decrease in pH, which can inhibit the growth of certain bacteria such as Helicobacter pylori .

将来の方向性

The compound shows promising results as a urease inhibitor, suggesting potential for further evaluation . It might be a promising candidate for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival . Further studies are needed to fully understand its potential therapeutic applications.

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4OS2/c11-5-2-1-3-6(8(5)12)14-7(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQPDLUQBVHVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

481691-44-5 |

Source

|

| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(2,3-DICHLOROPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

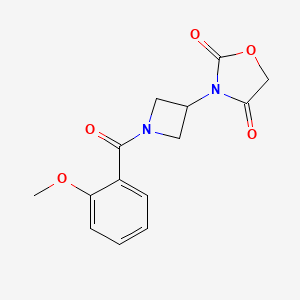

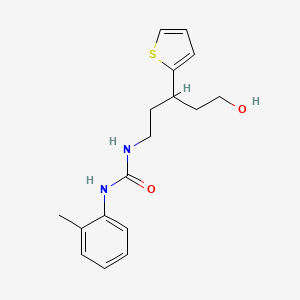

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)

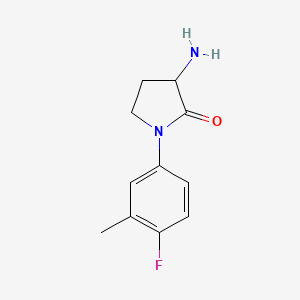

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)

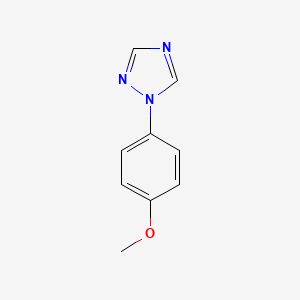

![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)